molecular formula C13H16ClNO5S B12831756 4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine

4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine

Cat. No.: B12831756
M. Wt: 333.79 g/mol
InChI Key: KBHVUJGCZXFVTR-UHFFFAOYSA-N
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Description

4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonyl group, and an epoxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine typically involves the reaction of 3-chloro-4-hydroxybenzenesulfonyl chloride with morpholine in the presence of a base. The resulting intermediate is then reacted with epichlorohydrin to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst .

Major Products

The major products formed from these reactions include diols from epoxide ring opening, sulfides from sulfonyl group reduction, and various substituted derivatives from nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of 4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function .

Properties

Molecular Formula

C13H16ClNO5S

Molecular Weight

333.79 g/mol

IUPAC Name

4-[3-chloro-4-(oxiran-2-ylmethoxy)phenyl]sulfonylmorpholine

InChI

InChI=1S/C13H16ClNO5S/c14-12-7-11(1-2-13(12)20-9-10-8-19-10)21(16,17)15-3-5-18-6-4-15/h1-2,7,10H,3-6,8-9H2

InChI Key

KBHVUJGCZXFVTR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OCC3CO3)Cl

Origin of Product

United States

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